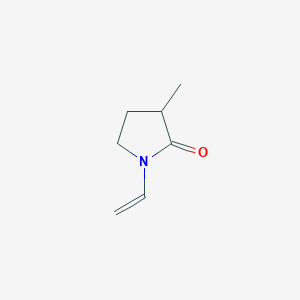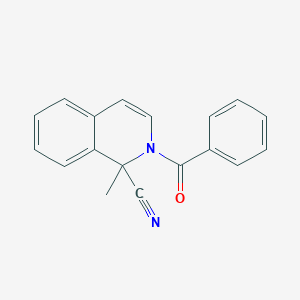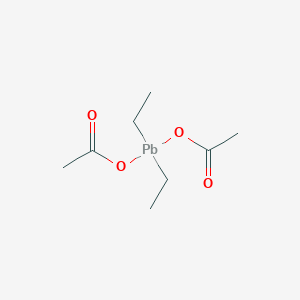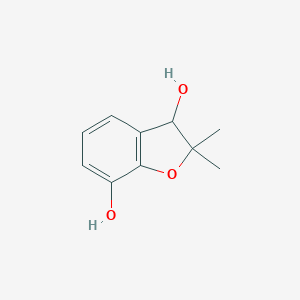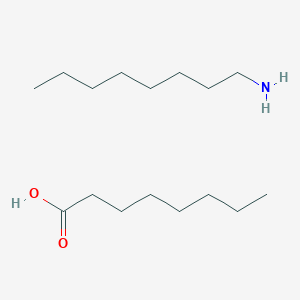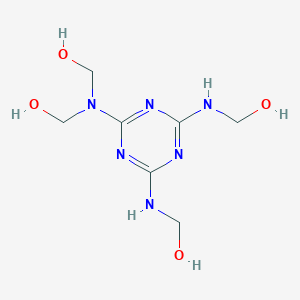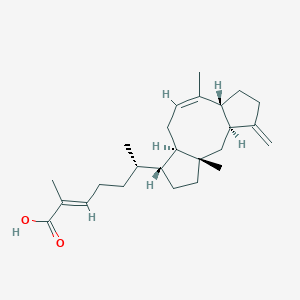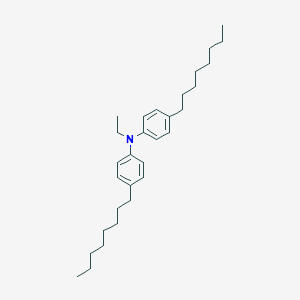
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one, also known as EIDD-2801, is a small molecule drug that has shown promising results in the treatment of viral infections. It is a nucleoside analog that works by inhibiting the replication of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial viruses.
Mécanisme D'action
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one works by inhibiting the replication of RNA viruses through the incorporation of its active metabolite, EIDD-1931, into viral RNA. This incorporation leads to the introduction of mutations in the viral genome, which can result in non-functional viral proteins and the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. In addition, it has been shown to have good oral bioavailability and to be rapidly metabolized to its active form, EIDD-1931. 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its broad-spectrum activity against multiple RNA viruses, which makes it a potentially useful tool for studying the replication and pathogenesis of these viruses. In addition, its safety profile and good oral bioavailability make it a promising candidate for clinical trials. However, one limitation of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one is its high cost of synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for the research and development of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the availability of the compound for research and clinical use. Another area of interest is the evaluation of the efficacy of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one in clinical trials for the treatment of viral infections, including COVID-19. In addition, the potential use of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one as a prophylactic agent to prevent viral infections is an area of ongoing research. Finally, the development of analogs of 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one with improved potency and selectivity may lead to the discovery of new antiviral agents.
Méthodes De Synthèse
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one can be synthesized using a multi-step process that involves the reaction of ethyl isopropyl ketone with hydroxylamine hydrochloride to form 4-ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one. The compound can be further purified using chromatography techniques to obtain a high-purity product.
Applications De Recherche Scientifique
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been extensively studied in preclinical models and has shown potent antiviral activity against a range of RNA viruses. It has been shown to be effective in reducing viral load and improving survival rates in animal models of coronavirus and influenza virus infections. In addition, 4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one has been shown to have a broad-spectrum activity against multiple strains of coronaviruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Propriétés
Numéro CAS |
18443-37-3 |
|---|---|
Nom du produit |
4-Ethyl-3-isopropyl-1,2,3-oxadiazolidin-5-one |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-ethyl-3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6-7(10)11-8-9(6)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
XGSKXINDDCMUOC-UHFFFAOYSA-N |
SMILES |
CCC1=C(ON=[N+]1C(C)C)[O-] |
SMILES canonique |
CCC1=C(ON=[N+]1C(C)C)[O-] |
Autres numéros CAS |
18443-37-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




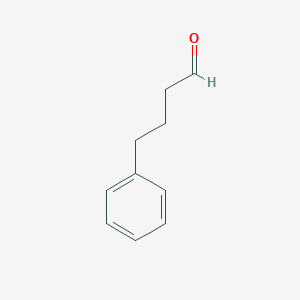
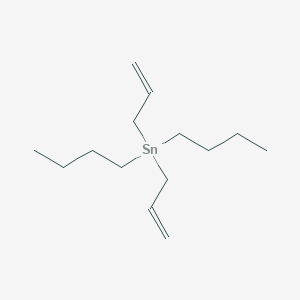
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
